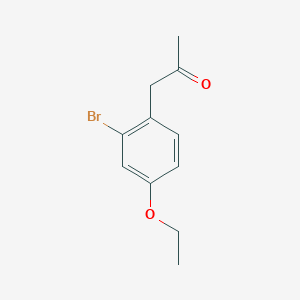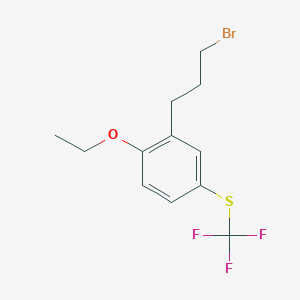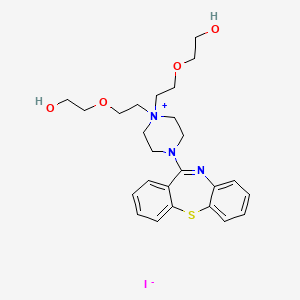
Quetiapine EP impurity Q iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine EP impurity Q iodide involves the quaternization of quetiapine with an appropriate alkylating agent. The reaction typically occurs in a polar solvent under controlled temperature conditions to ensure the formation of the quaternary ammonium salt. The reaction can be represented as follows:
Starting Material: Quetiapine
Alkylating Agent: Suitable iodide compound
Solvent: Polar solvent (e.g., methanol, ethanol)
Temperature: Controlled, typically around room temperature
The reaction proceeds through the nucleophilic substitution of the nitrogen atom in quetiapine, resulting in the formation of the quaternary ammonium iodide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Quetiapine EP impurity Q iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to its tertiary amine form.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quetiapine derivatives, while substitution reactions can produce various quaternary salts with different anions .
科学的研究の応用
Quetiapine EP impurity Q iodide has several scientific research applications, including:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods for quetiapine and its impurities.
Quality Control: Employed in quality control processes to ensure the purity and consistency of quetiapine formulations.
Pharmacokinetic Studies: Utilized in studies to understand the pharmacokinetics and metabolism of quetiapine.
Toxicological Research: Investigated for its potential toxicological effects and safety profile
作用機序
The mechanism of action of Quetiapine EP impurity Q iodide is not fully understood, but it is believed to be similar to that of quetiapine. Quetiapine acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps to modulate neurotransmitter activity in the brain, leading to its therapeutic effects in treating psychiatric disorders .
類似化合物との比較
Quetiapine EP impurity Q iodide can be compared with other similar compounds, such as:
Quetiapine EP impurity A: Another impurity of quetiapine with a different chemical structure.
Quetiapine EP impurity B: A dihydrochloride salt derivative of quetiapine.
Quetiapine EP impurity C: A complex impurity with a larger molecular structure.
Quetiapine EP impurity D: A hydrochloride salt derivative with distinct properties
This compound is unique due to its quaternary ammonium structure, which imparts specific chemical and physical characteristics .
特性
分子式 |
C25H34IN3O4S |
|---|---|
分子量 |
599.5 g/mol |
IUPAC名 |
2-[2-[4-benzo[b][1,4]benzothiazepin-6-yl-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;iodide |
InChI |
InChI=1S/C25H34N3O4S.HI/c29-15-19-31-17-13-28(14-18-32-20-16-30)11-9-27(10-12-28)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29-30H,9-20H2;1H/q+1;/p-1 |
InChIキー |
OSGATVHVYFTJPV-UHFFFAOYSA-M |
正規SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)CCOCCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



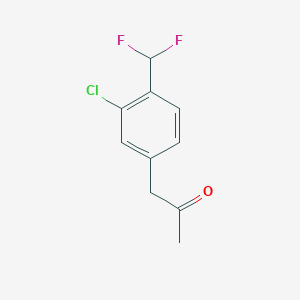

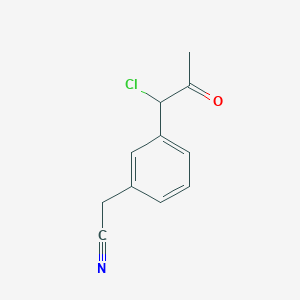
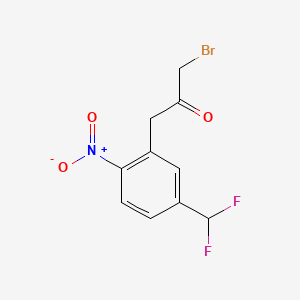
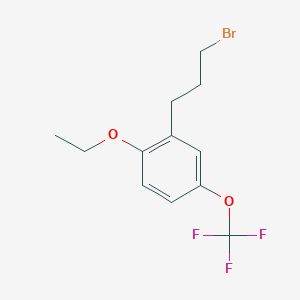

![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
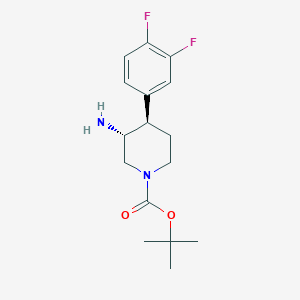
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)

